molecular formula C9H11F3N2O4 B8185373 4-Cyano-3-nitromethyl-3-trifluoromethyl-butyric acid ethyl ester

4-Cyano-3-nitromethyl-3-trifluoromethyl-butyric acid ethyl ester

Cat. No.: B8185373
M. Wt: 268.19 g/mol
InChI Key: ZESOFKYFSFPFCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyano-3-nitromethyl-3-trifluoromethyl-butyric acid ethyl ester is a chemical compound with the molecular formula C9H11F3N2O4 and a molecular weight of 268.19 g/mol . This compound is characterized by the presence of cyano, nitromethyl, and trifluoromethyl groups attached to a butyric acid ethyl ester backbone. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-3-nitromethyl-3-trifluoromethyl-butyric acid ethyl ester typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, specific solvents, and temperature control to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the production of by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-3-nitromethyl-3-trifluoromethyl-butyric acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

4-Cyano-3-nitromethyl-3-trifluoromethyl-butyric acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-Cyano-3-nitromethyl-3-trifluoromethyl-butyric acid ethyl ester involves its interaction with specific molecular targets and pathways. The presence of cyano, nitromethyl, and trifluoromethyl groups allows it to participate in various biochemical reactions. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyano-3-nitromethyl-3-trifluoromethyl-butyric acid methyl ester
  • 4-Cyano-3-nitromethyl-3-trifluoromethyl-butyric acid propyl ester
  • 4-Cyano-3-nitromethyl-3-trifluoromethyl-butyric acid isopropyl ester

Uniqueness

Compared to its similar compounds, 4-Cyano-3-nitromethyl-3-trifluoromethyl-butyric acid ethyl ester is unique due to its specific ester group, which can influence its reactivity and solubility. The ethyl ester group provides a balance between hydrophobicity and hydrophilicity, making it suitable for a wide range of applications in both aqueous and organic environments .

Properties

IUPAC Name

ethyl 3-(cyanomethyl)-4,4,4-trifluoro-3-(nitromethyl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O4/c1-2-18-7(15)5-8(3-4-13,6-14(16)17)9(10,11)12/h2-3,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESOFKYFSFPFCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC#N)(C[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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